Product packaging for Z-L-Val-chloromethylketone(Cat. No.:CAS No. 90105-41-2)

Z-L-Val-chloromethylketone

Cat. No.: B1625549
CAS No.: 90105-41-2
M. Wt: 283.75 g/mol
InChI Key: WSWKTTVMLUYLGQ-ZDUSSCGKSA-N
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Description

Contextualization of Chloromethyl Ketones as Biochemical Probes

Chloromethyl ketones (CMKs) are a class of compounds that have been instrumental as biochemical probes, particularly as enzyme inhibitors. portlandpress.com Their utility stems from the presence of a reactive chloromethyl group attached to a carbonyl carbon. This electrophilic center is susceptible to nucleophilic attack by amino acid residues within the active site of an enzyme, leading to the formation of a stable, covalent bond. sigmaaldrich.com This irreversible inactivation allows researchers to study the function and structure of specific enzymes. smolecule.com

The general structure of a chloromethyl ketone allows for considerable modification. By altering the side chains or attaching peptide sequences, researchers can design CMKs that target specific enzymes with high selectivity. portlandpress.comiaea.org This "active-site-directed" or "affinity labeling" approach is a powerful strategy in chemical biology. smolecule.comiaea.org The specificity of the interaction is largely determined by the recognition element of the probe, which mimics the natural substrate of the target enzyme. portlandpress.com

Furthermore, chloromethyl ketones can be tagged with reporter molecules, such as biotin (B1667282) or fluorescent dyes. portlandpress.complos.org This enables the detection and visualization of active enzymes within complex biological samples, a technique known as activity-based protein profiling (ABPP). portlandpress.com

Role of Peptidyl Chloromethyl Ketones in Protease Research

Peptidyl chloromethyl ketones are a specialized subclass of CMKs that incorporate a peptide sequence. This peptide portion is designed to mimic the natural substrate of a target protease, thereby guiding the reactive chloromethyl ketone "warhead" to the enzyme's active site. iaea.orgfao.org This design confers a high degree of specificity, allowing for the selective inhibition of a particular protease even in the presence of many other enzymes. iaea.org

The mechanism of action for peptidyl chloromethyl ketones typically involves the alkylation of a key histidine residue in the active site of serine and cysteine proteases. iaea.orgfao.org The initial interaction is a reversible binding event, similar to that of a substrate. However, the proximity of the chloromethyl ketone to the catalytic histidine residue within the enzyme-inhibitor complex facilitates an irreversible covalent modification, effectively inactivating the enzyme. iaea.org

The ability to create highly selective protease inhibitors has been invaluable in elucidating the roles of specific proteases in various physiological and pathological processes. fao.org For instance, peptidyl chloromethyl ketones have been used to study the enzymes involved in blood coagulation, inflammation, and programmed cell death (apoptosis). fao.orgresearchgate.net

Specific Significance of Z-L-Val-chloromethylketone in Enzyme Studies

This compound's significance lies in its ability to selectively target and inhibit certain proteases, particularly those that recognize and cleave after a valine residue. The benzyloxycarbonyl (Z) group provides a hydrophobic character to the molecule, which can influence its binding to the enzyme's active site.

Research has demonstrated the use of valine-containing chloromethyl ketones in the study of various proteases. For example, MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone is a known inhibitor of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases like emphysema and cystic fibrosis. sigmaaldrich.commedchemexpress.com The valine residue in this inhibitor is crucial for its recognition by HLE.

While detailed research findings specifically on this compound are specialized, the principles of its action can be inferred from related compounds. The valine side chain directs the inhibitor to the S1 pocket of target proteases that have a preference for this amino acid. The chloromethyl ketone then irreversibly alkylates a critical active site residue, leading to inhibition. The study of such specific inhibitors helps in mapping the substrate specificity of proteases and understanding their biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClNO3 B1625549 Z-L-Val-chloromethylketone CAS No. 90105-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-10(2)13(12(17)8-15)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWKTTVMLUYLGQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552487
Record name Benzyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90105-41-2
Record name Benzyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Z L Val Chloromethylketone and Structural Analogs

General Synthetic Routes for Chloromethyl Ketone Derivatives

The preparation of chloromethyl ketone derivatives can be achieved through several synthetic pathways. A predominant and versatile method involves the use of peptidyl diazomethyl ketones as key intermediates. thieme-connect.de These diazomethyl ketones are typically generated in situ and immediately reacted with hydrochloric acid (HCl) or hydrobromic acid (HBr) to yield the corresponding chloromethyl or bromomethyl ketones, respectively. thieme-connect.de

Another general approach involves the derivatization of carboxylic acids. For instance, chloromethyl ketone derivatives of fatty acids have been synthesized, highlighting a route that can be adapted for various starting materials. nih.govnih.gov This method often involves the reaction of a fluorene (B118485) derivative or a similar aromatic backbone with reagents that introduce both the chloromethyl and carbonyl functionalities. ontosight.ai

The choice of protecting groups is a critical consideration in these syntheses. For peptidyl halomethyl ketones, Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are commonly used N-terminal protecting groups. thieme-connect.de The tosyl (Tos) group can also be employed for single amino acid derivatives. thieme-connect.de

A summary of common starting materials and the resulting chloromethyl ketone derivatives is presented below:

Starting MaterialResulting DerivativeKey Reagents
Peptidyl diazomethyl ketonePeptidyl chloromethyl ketoneHCl
Carboxylic acid (e.g., fatty acid)Chloromethyl ketone derivative of the acidReagents to add chloromethyl and carbonyl groups
Z-protected amino acidZ-amino acid chloromethyl ketoneDiazomethane, HCl

It is important to note that side reactions can occur. For example, when using diazomethane, N-methylation can be an undesired side product. thieme-connect.de Furthermore, the synthesis of peptidyl diazomethyl ketones requires careful handling due to the explosive and toxic nature of diazomethane. thieme-connect.de

Specific Approaches for Z-Protected Amino Acid and Peptidyl Chloromethyl Ketones

The synthesis of Z-protected amino acid and peptidyl chloromethyl ketones, such as Z-L-Val-chloromethylketone, typically follows a conventional, multi-step process. jst.go.jp A common strategy begins with the N-terminal protection of the amino acid or peptide. The benzyloxycarbonyl (Z) group is a frequently used protecting group for this purpose. jst.go.jpsmolecule.com

One established method is the mixed anhydride (B1165640) method. tandfonline.comtandfonline.com In this approach, a Boc-protected peptide is reacted with isobutyl chloroformate and N-methylmorpholine in a solvent like tetrahydrofuran (B95107) (THF). tandfonline.comtandfonline.com The resulting mixed anhydride is then coupled with the chloromethyl ketone of the desired C-terminal amino acid, such as isoleucine chloromethyl ketone hydrochloride. tandfonline.comtandfonline.com

The synthesis can be illustrated by the preparation of peptidyl chloromethyl ketones where the peptide chain is elongated before the final chloromethyl ketone formation. tandfonline.comtandfonline.com For example, Boc-Ala-Ala-Ala-Pro-OH can be coupled with Ile-CH2Cl·HCl to form the corresponding Boc-protected pentapeptidyl chloromethyl ketone. tandfonline.comtandfonline.com The Boc group is subsequently cleaved using a strong acid, such as 6M HCl in ethyl acetate, to yield the free amine, which can then be further modified. tandfonline.comtandfonline.com

The following table outlines a typical reaction sequence for the synthesis of a Z-protected peptidyl chloromethyl ketone:

StepDescriptionReagents and Conditions
1N-protection of the starting amino acid/peptideBenzyloxycarbonyl chloride (Z-Cl) or Boc-anhydride
2Activation of the C-terminusIsobutyl chloroformate, N-methylmorpholine in THF
3Coupling with an amino acid chloromethyl ketoneAmino acid-CH2Cl·HCl
4Deprotection of the N-terminus (if necessary for further elongation)Strong acid (e.g., HCl/EtOAc or TFA)

Peptide chloromethyl ketones with a valine residue at the C-terminus have been shown to be effective inhibitors of certain proteases. jst.go.jp The synthesis of compounds like Boc-Ala-Tyr-Leu-Val-CH2Cl has been reported using these conventional methods. jst.go.jp

Solid-Phase Synthesis Techniques for Peptidyl-Fluoromethyl Ketones and Related Electrophiles

While the focus is on chloromethyl ketones, the solid-phase synthesis techniques developed for the closely related peptidyl-fluoromethyl ketones (PFMKs) offer valuable insights into modern synthetic strategies. rsc.orgnih.govrsc.org These methods provide an efficient way to produce peptide-based electrophiles.

A general solid-phase strategy for PFMKs utilizes standard Fmoc (9-fluorenylmethoxycarbonyl) peptide chemistry. rsc.org This approach is based on the synthesis of bifunctional linkers that allow for the incorporation of an amino acid fluoromethyl ketone unit at the C-terminus of a peptide sequence. rsc.org An improved technique involves the prior coupling of an aspartate fluoromethyl ketone to a linker, which is then mounted onto a resin. rsc.orgnih.govnih.gov Subsequent peptide chain elongation proceeds using standard Fmoc protocols. rsc.orgnih.govnih.gov

The synthesis of Z-protected peptides on a solid support has also been demonstrated. For instance, Z-VAD(OMe)-FMK was synthesized manually by coupling a resin with Fmoc-Ala-OH followed by Z-Val-OH using standard solid-phase Fmoc procedures. nih.gov The cleavage from the resin is typically performed with an ice-cold solution of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIPS). nih.gov

Key features of solid-phase synthesis for related electrophiles are summarized below:

FeatureDescription
Support Resin-bound methylbenzhydrylamine hydrochloride or similar solid supports. rsc.orgnih.govnih.gov
Protecting Group Fmoc is the standard for the α-amino group, allowing for iterative deprotection and coupling. rsc.orgnih.govrsc.orgnih.gov
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used. nih.gov
Cleavage A mixture of TFA, water, and a scavenger like TIPS is used to cleave the final peptide from the resin. nih.gov

This solid-phase methodology offers advantages in terms of purification and the ability to synthesize longer peptide chains. google.com The principles can be adapted for the synthesis of peptidyl chloromethyl ketones, providing a more streamlined alternative to solution-phase chemistry. google.com

Derivatization Strategies for Chloromethyl Ketones (e.g., fatty acid conjugates)

Chloromethyl ketones can be further derivatized to modify their properties, such as solubility and specificity. A notable example is the conjugation with fatty acids. nih.govnih.gov A general route for synthesizing chloromethyl ketone derivatives of fatty acids has been described, yielding compounds like 5-chloro-4-oxopentanoic acid and 9-chloro-8-oxononanoic acid. nih.govnih.gov

These derivatization strategies can be crucial for targeting specific enzymes or cellular compartments. The addition of a fatty acid chain can enhance the interaction of the inhibitor with non-polar regions of a protein. nih.govnih.gov

The synthesis of these conjugates often involves creating the chloromethyl ketone functionality on a fatty acid backbone. This can be achieved through multi-step organic syntheses tailored to the specific fatty acid.

Furthermore, chloromethyl ketones themselves can serve as intermediates for further derivatization. The chloride ion can be displaced by various nucleophilic reagents, allowing for the creation of a diverse range of chemical structures. google.com This versatility is a key feature of chloromethyl ketone chemistry.

Molecular Mechanism of Action As a Covalent Enzyme Inhibitor

Covalent Adduct Formation with Nucleophilic Active Site Residues

The inhibitory action of Z-L-Val-chloromethylketone and other CMKs is dependent on the covalent modification of the enzyme's active site. ontosight.ai The chloromethyl ketone moiety reacts with nucleophilic residues, such as the thiol group of cysteine or the hydroxyl group of serine, to form a stable enzyme-inhibitor complex. ontosight.ai This effectively blocks the enzyme's proteolytic activity. ontosight.ai In serine proteases like chymotrypsin (B1334515), the process can involve a dual covalent attachment where the active site serine first attacks the ketone's carbonyl carbon, and a nearby histidine residue subsequently attacks the halogenated carbon. nih.gov

In cysteine proteases, the primary mechanism of inhibition by chloromethyl ketones is the alkylation of the catalytic cysteine residue's thiol group (-SH). The highly reactive thiol group acts as a nucleophile, attacking the carbon atom of the chloromethyl group. This results in the displacement of the chlorine atom and the formation of a stable thioether bond between the inhibitor and the enzyme. nih.govmdpi.com This process, known as S-alkylation, permanently links the inhibitor to the enzyme's active site, thereby irreversibly blocking its catalytic function. researchgate.net Studies on various proteases, including the 3CL protease from coronaviruses, have confirmed the formation of a thioether linkage between the inhibitor's halomethyl carbon and the catalytic cysteine (Cys 145). nih.gov Similarly, research on the cobalamin-independent methionine synthase (MetE) identified a highly reactive thiol group (cysteine 726) that is alkylated by chloromethyl ketones, leading to a complete loss of enzyme activity. nih.gov

For serine proteases, the inhibition mechanism involves the active site serine residue. sigmaaldrich.com The process is initiated by the nucleophilic attack of the serine's hydroxyl group (-OH) on the electrophilic carbonyl carbon of the chloromethyl ketone. nih.govscispace.com This leads to the formation of a transient, tetrahedral intermediate known as a hemiketal. nih.gov Following the formation of this hemiketal, a subsequent reaction occurs where an active site histidine residue, acting as a general base, facilitates the alkylation of the enzyme, leading to irreversible inactivation. nih.govscispace.com In the case of chymotrypsin, for instance, Serine-195 forms a covalent link with the inhibitor's carbonyl carbon, while Histidine-57 attacks the halogenated carbon, effectively cross-linking the inhibitor to the enzyme's catalytic machinery. nih.gov

The specific covalent linkages formed are dictated by the type of protease being inhibited.

Thioether Linkage: With cysteine proteases, the reaction between the cysteine's thiol group and the chloromethyl ketone warhead results in the formation of a highly stable thioether linkage. nih.gov This bond is the basis for the irreversible inhibition of enzymes like calpain and papain. nih.gov The formation of this adduct has been confirmed through crystallographic studies of proteases complexed with halomethyl ketone inhibitors. nih.gov

Hemiketal Linkage: In the inhibition of serine proteases, a hemiketal is formed as a crucial intermediate. nih.govscispace.com This occurs when the hydroxyl group of the active site serine adds to the ketone carbonyl of the inhibitor. nih.gov Evidence suggests that this reversible hemiketal formation precedes the final, irreversible alkylation step that inactivates the enzyme. nih.gov The stability of this hemiketal intermediate is increased by the electron-withdrawing properties of the halogen on the adjacent carbon. nih.gov NMR studies have confirmed that the complex between chymotrypsin and a chloromethyl ketone inhibitor involves a tetrahedral adduct consistent with a hemiketal structure formed with Serine-195. nih.gov

Electrophilic Reactivity of the Chloromethyl Ketone Moiety

The key to the inhibitory function of this compound is the electrophilic nature of the chloromethyl ketone moiety (-COCH₂Cl). vulcanchem.com This reactivity stems from the presence of the chlorine atom, an effective leaving group, adjacent to a carbonyl group. The carbonyl group is inherently electrophilic, but the adjacent chlorine atom further increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack by residues in an enzyme's active site. biorxiv.org

Studies comparing various electrophilic "warheads" have shown that chloromethyl ketones exhibit very high reactivity. biorxiv.org This inherent reactivity facilitates the rapid formation of covalent bonds with cellular nucleophiles like the thiol groups of cysteine residues. biorxiv.orgresearchgate.net The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the enzyme's nucleophile attacks the carbon bearing the chlorine, displacing the chloride ion and forming a stable covalent adduct. acs.org

Interactive Data Tables

Table 1: Comparative Reactivity of Electrophilic Warheads

This table, based on data from phenotypic screening of covalent compound libraries, compares the average second-order rate constant (k_avg) for the reaction of different electrophilic warheads with a model thiol. A higher value indicates greater reactivity.

Electrophilic WarheadAverage Reactivity (k_avg) (M⁻¹s⁻¹)Relative Reactivity vs. Acrylamide
Chloromethyl Ketone 4.59 × 10⁻⁶~17x
Maleimide3.59 × 10⁻⁶~13.3x
Chloroethyl Ketone1.88 × 10⁻⁶~7x
Chloroacetamide7.45 × 10⁻⁷~2.8x
Acrylamide2.69 × 10⁻⁷1x

Data adapted from a 2024 study on covalent compound libraries. biorxiv.org

Table 2: Inhibition of Proteases by Halomethyl Ketone Compounds

This table shows the inhibitory constant (K_i) for several halomethyl ketone compounds against SARS 3CLpro and Calpain, demonstrating their affinity for these cysteine proteases. Lower K_i values indicate stronger inhibition.

CompoundInhibitor TypeK_i against SARS 3CLpro (µM)K_i against Calpain (µM)Selectivity for 3CLpro
Compound 1Chloromethyl Ketone0.311032-fold
Compound 2Chloromethyl Ketone0.37924-fold
Compound 3Chloromethyl Ketone0.38821-fold
Compound 4Bromomethyl Ketone0.391538-fold
Compound 5Fluoromethyl Ketone0.512039-fold

Data derived from a study on broad-spectrum halomethyl ketone inhibitors. nih.gov

Enzyme Inhibition Spectrum and Target Protease Identification

Broad-Spectrum Protease Inhibition by Chloromethyl Ketones

Peptidyl chloromethyl ketones are a class of inhibitors that act as affinity labeling reagents. They are designed to mimic the natural substrates of proteases, allowing them to bind to the enzyme's active site. researchgate.net Once bound, the chloromethyl ketone moiety covalently modifies a key amino acid residue in the active site, leading to irreversible inactivation. researchgate.net The specificity of these inhibitors is determined by the amino acid or peptide sequence, which is synthesized to match the substrate preference of the target enzyme. researchgate.net

Peptide chloromethyl ketones are well-established inhibitors of serine proteases. researchgate.netnih.gov The mechanism of inhibition involves the formation of an initial reversible complex between the enzyme and the inhibitor, similar to a normal substrate. Within this complex, the chloromethyl ketone group alkylates an active-site histidine residue, which is a key component of the catalytic triad in serine proteases. researchgate.net This alkylation event results in a stable, covalent bond that permanently inactivates the enzyme. researchgate.net The effectiveness and specificity of the inhibition are highly dependent on the peptide sequence of the inhibitor, which interacts with the substrate-binding sites of the protease. researchgate.netchempedia.info For instance, inhibitors with longer peptide chains that fill more of the substrate recognition site tend to be more effective. researchgate.net

In addition to serine proteases, peptidyl chloromethyl ketones can also inhibit cysteine proteases. nih.gov The mechanism is analogous, involving the alkylation of the active-site cysteine residue by the chloromethyl ketone group. Some chloromethyl ketones, such as N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK), have been shown to chemically modify the side chains of either histidine or cysteine residues. mdpi.com This dual reactivity allows them to target both serine and cysteine proteases, although the specificity is still largely dictated by the peptide portion of the inhibitor. nih.govmdpi.com

Specific Enzyme Targets of Z-L-Val-chloromethylketone and Related Compounds

The peptide sequence of an inhibitor determines its primary enzyme target. For this compound, the valine residue is a key determinant of its specificity.

Human Leukocyte Elastase (HLE) is a serine protease that shows a preference for substrates with a valine residue at the P1 position. nih.gov Consequently, peptide chloromethyl ketones incorporating valine at this position are potent inhibitors of HLE. chempedia.infonih.gov One of the most effective chloromethyl ketone inhibitors of HLE is MeO-Suc-Ala-Ala-Pro-Val-CH2Cl. chempedia.infonih.gov The specificity of this interaction is highlighted by the fact that this compound does not inhibit cathepsin G, another major leukocyte protease. chempedia.info Conversely, Z-Gly-Leu-Phe-CH2Cl inhibits cathepsin G but not elastase, demonstrating the critical role of the peptide sequence in directing inhibitor specificity. chempedia.info

Table 1: Inhibition of Human Leukocyte Elastase by Peptidyl Ketones

Compound P2 Residue P1 Residue Ketone Type In Vitro Potency (IC50)
Compound A N-substituted Glycine Valine Trifluoromethyl Ketone Submicromolar
Compound B Alanine (B10760859) Valine Chloromethyl Ketone Active

This table presents data on various peptidyl ketone inhibitors of HLE, demonstrating the importance of the Valine residue at the P1 position for potent inhibition.

Chymotrypsin (B1334515) is a serine protease that preferentially cleaves peptide bonds after large hydrophobic amino acids like phenylalanine, tryptophan, and tyrosine. nih.govsci-hub.cat Therefore, inhibitors designed to target chymotrypsin typically incorporate these residues. N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) is a classic, specific inhibitor of chymotrypsin and chymotrypsin-like proteases. mdpi.comsci-hub.cat It acts by irreversibly alkylating a histidine residue in the enzyme's active site. mdpi.com The effectiveness of various compounds against chymotrypsin has been shown to correlate with their ability to inhibit cell replication, suggesting a role for chymotrypsin-like activity in this process. sci-hub.cat

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). mdpi.com Interestingly, compounds initially identified as serine protease inhibitors have also been found to be potent inhibitors of caspases. nih.gov For example, N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and TPCK are potent, direct, but non-specific inhibitors of activated caspases, including caspase-3, -6, and -7. nih.gov The pan-caspase inhibitor Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is a widely used tool to study apoptosis, highlighting that peptide-based ketones are a versatile class for targeting these enzymes. mdpi.com TPCK has been shown to induce caspase-dependent apoptosis in certain cell lines, an effect linked to its multiple impacts on both pro- and anti-apoptotic proteins. nih.gov

Table 2: Examples of Chloromethyl Ketone Inhibitors and Their Primary Targets

Inhibitor Abbreviation Primary Target(s) Protease Class
N-tosyl-L-phenylalaninyl-chloromethylketone TPCK Chymotrypsin, Caspases Serine, Cysteine
N-alpha-tosyl-L-lysinyl-chloromethylketone TLCK Trypsin-like proteases, Caspases Serine, Cysteine
MeO-Suc-Ala-Ala-Pro-Val-CH2Cl - Human Leukocyte Elastase Serine

This table summarizes the primary protease targets for several well-characterized peptidyl chloromethyl ketone inhibitors.

SARS-CoV Main Protease (Mpro or 3CLpro)

Autophagy-Related Cysteine Protease ATG4B

Autophagy is a cellular recycling process mediated by a series of autophagy-related (ATG) proteins. ATG4B is a cysteine protease that plays a crucial role in processing ATG8 family proteins (including LC3), which is essential for autophagosome formation nih.govnih.gov. The inhibition of ATG4B can modulate autophagy, a process implicated in various diseases, including cancer nih.govnih.gov.

Structurally similar peptide chloromethyl ketones have been shown to be potent, irreversible inhibitors of ATG4B. For instance, Z-L-Phe-chloromethylketone, which differs from the subject compound only in the amino acid residue, has demonstrated significant inhibitory activity against ATG4B. It is presumed that these inhibitors act by covalently modifying the active site cysteine residue of ATG4B. Given the structural similarity, this compound is expected to inhibit ATG4B through a similar irreversible mechanism.

Cathepsins (e.g., Cathepsin B, Cathepsin C, Cathepsin X)

Cathepsins are a group of proteases found in lysosomes that are involved in various physiological processes, including protein degradation. Dysregulation of cathepsin activity has been linked to several diseases, such as rheumatoid arthritis and cancer nih.govmdpi.com.

Peptidyl chloromethyl ketones have been identified as effective inhibitors of cysteine cathepsins, such as Cathepsin B nih.govnih.gov. For example, Z-Phe-AlaCH2Cl has been shown to be a more potent inactivator of human cathepsin B than the corresponding diazomethyl ketone, highlighting the reactivity of the chloromethyl ketone group nih.gov. These inhibitors function by irreversibly alkylating the active site cysteine residue. It is therefore highly probable that this compound also acts as an irreversible inhibitor of Cathepsin B and potentially other cysteine cathepsins like Cathepsin C and Cathepsin X, with the valine residue influencing its specificity for the S2 subsite of the respective enzymes.

Acetoacetyl-CoA Thiolase

Acetoacetyl-CoA thiolase is a key enzyme in various metabolic pathways, including the synthesis and degradation of ketone bodies and the biosynthesis of cholesterol. The enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. Covalent modification of the enzyme can lead to its inactivation nih.gov.

Studies on other chloromethyl ketone derivatives have shown that they can act as covalent inhibitors of acetoacetyl-CoA thiolase. These inhibitors are thought to target a critical cysteine residue within the enzyme's active site, leading to irreversible inactivation. While direct evidence for this compound is not available, its chemical nature suggests it could potentially inhibit Acetoacetyl-CoA thiolase through a similar covalent modification mechanism.

IκB Kinase β (IKKβ) and p65/RelA

The transcription factor NF-κB plays a central role in regulating immune and inflammatory responses. Its activation is controlled by the IκB kinase (IKK) complex, of which IKKβ is a key catalytic subunit. IKKβ phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the p65/RelA subunit of NF-κB.

The compound N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a structurally related peptide chloromethyl ketone, has been shown to inhibit NF-κB activation by directly targeting and modifying specific cysteine residues on both IKKβ (Cys-179) and p65/RelA (Cys-38) nih.govresearchgate.net. This covalent modification prevents the activation of the NF-κB pathway. Given these findings, it is plausible that this compound could exert a similar inhibitory effect on the NF-κB signaling pathway by covalently modifying these critical cysteine residues in IKKβ and p65/RelA.

Bacterial Targets (e.g., FabH, MiaA)

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel targets. Recent research has highlighted that compounds with chloromethyl ketone scaffolds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria biorxiv.org.

Two identified bacterial targets for a lead chloromethyl ketone compound are β-ketoacyl-acyl carrier protein synthase III (FabH) and tRNA-dihydrouridine synthase A (MiaA) biorxiv.org. FabH is involved in the initiation of fatty acid biosynthesis, while MiaA is crucial for tRNA modification. Inhibition of these enzymes disrupts essential bacterial processes. The mechanism of inhibition is believed to involve the covalent modification of a cysteine residue in the active site of these target proteins biorxiv.org. This suggests that this compound may also possess antibacterial properties by targeting FabH and MiaA in a similar manner.

Kinetic Characterization of Enzyme Inhibition

The inhibition of enzymes by chloromethyl ketones, including this compound, is typically characterized by a two-step mechanism. The first step involves the reversible formation of a non-covalent enzyme-inhibitor complex (E-I), followed by the second, irreversible step where a covalent bond is formed between the inhibitor and the enzyme (E-I*). This process can be represented by the following equation:

E + I ⇌ E-I → E-I*

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are key parameters used to quantify the potency of an inhibitor. Ki represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.

The determination of these constants typically involves kinetic assays where the enzyme activity is measured in the presence of varying concentrations of the inhibitor. For irreversible inhibitors, progress curves are monitored over time to determine the rate of inactivation.

Second-Order Rate Constants of Inactivation

A study on the inactivation of pyroglutamyl aminopeptidase from Bacillus amyloliquefaciens by Nα-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK) provides a concrete example of the kinetic analysis for this class of compounds. The research demonstrated that Z-PGCK rapidly and irreversibly inactivates the enzyme. The second-order rate constant for this inactivation was determined to be 1.1 x 10⁵ M⁻¹s⁻¹ mdpi.com. This high value indicates that Z-PGCK is a very potent inhibitor of pyroglutamyl aminopeptidase. The study also highlighted the stereospecificity of the interaction, as the D-isomer of the chloromethyl ketone was found to be almost inert towards the enzyme mdpi.com. This specificity suggests that the inhibitor's structure is well-recognized by the enzyme's active site, a common feature for mechanism-based inhibitors.

The inactivation was shown to be an affinity labeling event, where the inhibitor specifically targets and reacts with an active site cysteinyl residue mdpi.com. This is a common mechanism for chloromethyl ketone inhibitors with cysteine proteases.

Table 1: Second-Order Rate Constant of Inactivation for Z-PGCK

Enzyme Inhibitor Second-Order Rate Constant (M⁻¹s⁻¹)

Structural Biology and Structure Activity Relationship Sar Studies

Crystallographic Analysis of Inhibitor-Protease Complexes

X-ray crystallography has been an indispensable tool for visualizing the precise interactions between peptidyl chloromethyl ketone inhibitors and their target proteases. While a crystal structure for Z-L-Val-chloromethylketone itself is not prominently available, the analysis of closely related complexes, such as human leukocyte elastase (HLE) bound to MeO-Suc-Ala-Ala-Pro-Val-chloromethylketone, provides critical insights into the binding mode of a P1 valine residue.

Crystallographic studies reveal that peptidyl chloromethyl ketones bind to the active site of serine proteases in a substrate-like manner. The inhibitor forms covalent bonds with key catalytic residues. In the case of HLE inhibited by a valine chloromethyl ketone, the inhibitor is covalently linked to both the Nε2 atom of the catalytic histidine (His-57) and the Oγ atom of the catalytic serine (Ser-195). ontosight.aiacs.org This cross-linking event results in the formation of a stable hemiketal structure, effectively and irreversibly inactivating the enzyme. ontosight.aiacs.org The peptide backbone of the inhibitor typically adopts an extended conformation, allowing for multiple points of contact with the enzyme. rcsb.org

The specificity of a protease is determined by the distinct pockets on its surface, known as subsites (S1, S2, S3, S4, etc.), which accommodate the corresponding amino acid side chains (P1, P2, P3, P4, etc.) of the substrate or inhibitor. smolecule.com

S1 Subsite: The P1 residue is the primary determinant of specificity. For elastase, the S1 pocket is a relatively shallow hydrophobic pocket that preferentially binds small aliphatic amino acids. plos.orgresearchgate.net Crystallographic data of the HLE complex shows the P1 valine side chain of the inhibitor fitting snugly into this S1 pocket, which is primarily formed by residues Val-190 and Val-216. ontosight.aiplos.org This explains the preference of elastases for substrates with valine or alanine (B10760859) at the P1 position. researchgate.net

S2, S3, and S4 Subsites: The P2, P3, and P4 residues of the inhibitor interact with the corresponding S2, S3, and S4 subsites on the enzyme surface. These interactions, primarily hydrogen bonds and hydrophobic contacts, are crucial for increasing the affinity and potency of the inhibitor. embopress.org For instance, in the structure of HLE with a tetrapeptide inhibitor, the P2-P4 residues form an antiparallel β-sheet with the enzyme backbone. rcsb.org In a shorter inhibitor like this compound, the N-terminal benzyloxycarbonyl (Z) group would occupy the S2 or S3 subsite, contributing to binding through hydrophobic interactions. Studies on other inhibitors have shown that the N-terminal capping group significantly influences potency, with the Cbz (Z) group often being a preferred moiety. portico.org

Structure-Activity Relationships of Peptidyl Chloromethyl Ketones

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. For peptidyl chloromethyl ketones, SAR studies have been pivotal in understanding the determinants of their inhibitory potency and selectivity.

The amino acid sequence of a peptidyl chloromethyl ketone is a critical factor governing its effectiveness and specificity.

Peptide Length: Generally, longer peptide sequences lead to more potent inhibition. Tri- and tetrapeptide chloromethyl ketones are often orders of magnitude more reactive than dipeptide or single amino acid derivatives. embopress.org This is because the additional residues can form more extensive interactions with the enzyme's S2, S3, and S4 subsites, increasing binding affinity. embopress.org

Amino Acid Identity: The specific amino acids at each position are crucial for targeting specific proteases. As mentioned, a P1 valine directs the inhibitor towards elastases. researchgate.net In contrast, a P1 phenylalanine or tyrosine would target chymotrypsin-like proteases, while a basic residue like arginine would target trypsin-like proteases. embopress.orgplos.org The P2 residue also plays a significant role in "secondary specificity"; for example, subtilisin shows a preference for alanine at the P2 position. embopress.org

Table 1: Influence of P-site Residues on Protease Selectivity

P-site ResiduePreferred Protease ClassExample Protease(s)
P1 Valine/Alanine Elastase-likeHuman Leukocyte Elastase
P1 Phenylalanine/Tyrosine Chymotrypsin-likeChymotrypsin (B1334515)
P1 Arginine/Lysine Trypsin-likeTrypsin, Thrombin
P2 Alanine Subtilisin-likeSubtilisin

The electrophilic chloromethyl ketone (CMK) "warhead" is responsible for the covalent modification of the enzyme's active site. Its reactivity can be compared to other electrophilic groups used in inhibitor design.

Chloromethyl Ketones (CMKs): CMKs are highly reactive alkylating agents that lead to rapid and irreversible inhibition. plos.org However, this high reactivity can also lead to a lack of specificity and potential reaction with other biological nucleophiles, such as glutathione. plos.org

Fluoromethyl Ketones (FMKs): FMKs are generally less reactive than CMKs. brieflands.com This can result in more selective inhibition and, in some cases, reversible covalent binding. brieflands.com For example, a comparative study showed that while Z-Phe-Ala-CH2Cl (a CMK) was a highly potent inhibitor of cathepsin B, the corresponding fluoromethyl ketone (Z-Phe-Ala-CH2F) was also a good inhibitor but with lower reactivity, which can be advantageous for reducing off-target effects. brieflands.com

Diazomethyl Ketones (DMKs): DMKs are another class of irreversible inhibitors. In the same comparative study, the diazomethyl analog of Z-Phe-Ala was found to be significantly less potent than both the CMK and FMK versions against cathepsin B. brieflands.com

Vinyl Sulfones & Acyloxymethyl Ketones (AOMKs): These are other classes of warheads that react with active site cysteine or serine residues. They offer different reactivity profiles and have been explored in the design of specific protease inhibitors.

Table 2: Comparison of Electrophilic Warheads in Protease Inhibitors

Warhead TypeReactivityInhibition TypeSelectivity ProfileReference
Chloromethyl Ketone (CMK) HighIrreversibleCan be less selective due to high reactivity plos.orgbrieflands.com
Fluoromethyl Ketone (FMK) ModerateIrreversible/ReversibleGenerally more selective than CMKs brieflands.com
Diazomethyl Ketone (DMK) LowerIrreversibleCan be less potent than CMKs/FMKs brieflands.com
Acyloxymethyl Ketone (AOMK) ModerateIrreversibleSelective for cysteine proteases

The peptidyl portion of the inhibitor acts as a mimic of the enzyme's natural substrate, guiding the reactive warhead to the active site.

P1 Residue: This is the key recognition element that fits into the S1 specificity pocket of the protease. The choice of the P1 amino acid is the most critical factor for determining which protease will be inhibited. embopress.org For this compound, the valine residue mimics the P1 residue of natural elastase substrates.

Computational Approaches in the Design of Chloromethyl Ketone Inhibitors

Computational modeling has become an indispensable tool in the rational design and optimization of chloromethyl ketone (CMK) inhibitors, including scaffolds like this compound. These in silico methods provide profound insights into the molecular interactions governing inhibitor potency and selectivity, guiding synthetic efforts and helping to elucidate complex structure-activity relationships (SAR).

Detailed Research Findings

Computational strategies, ranging from molecular docking to more intensive quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to predict the binding modes of CMK inhibitors within the active sites of target proteases. Molecular modeling can be used to construct detailed models of the acyl-enzyme complex, often building upon existing crystal structures of proteases bound to a CMK inhibitor. nih.gov These models are critical for understanding how the inhibitor interacts with key residues. For instance, modeling can show the alignment of the ketone carbonyl within the enzyme's oxyanion hole and how different parts of the inhibitor fit into specific substrate-binding pockets, such as the S1 pocket. acs.orgmdpi.com

A significant focus of computational work is to understand the mechanism of irreversible inhibition characteristic of chloromethyl ketones. The time-dependent tightening of inhibition observed with many CMKs is attributed to the slow formation of a covalent adduct, which follows the nucleophilic attack of an active site residue (like cysteine or histidine) on the inhibitor's carbonyl carbon to form a tetrahedral intermediate. nih.govacs.org QM/MM studies have been utilized to investigate this inhibition mechanism in detail, proposing specific candidates like benzoiltyrosine-alanine-chloromethyl ketone as potentially effective cysteine protease inhibitors. researchgate.net

Structure-based pharmacophore modeling is another powerful technique used to identify the essential chemical features required for binding to a target protein. mdpi.com By analyzing the complexes of various inhibitors bound to a protease, a 3D pharmacophore model can be generated that defines the spatial arrangement of features like hydrophobic groups and hydrogen bond donors or acceptors. mdpi.com These models serve as templates for virtual screening of compound libraries to identify new potential inhibitors.

Molecular modeling studies of enzyme-inhibitor complexes have successfully provided insight into the SAR of various inhibitor series, leading to a proposed mechanism of interaction. psu.edu While chloromethyl ketones are known for their high reactivity, which can sometimes lead to a lack of selectivity, computational methods help in designing derivatives with improved target specificity. psu.edunih.gov

Interactive Data Tables

The following tables summarize key data from computational and related biochemical studies on chloromethyl ketone and other covalent inhibitors.

Table 1: Comparison of Reactivity for Different Covalent Warheads

This table shows the average second-order reaction rate constants for various electrophilic groups ("warheads") used in covalent inhibitors, highlighting the high reactivity of the chloromethyl ketone group. biorxiv.org

WarheadAverage Rate Constant (kavg) M⁻¹s⁻¹Relative Reactivity (vs. Acrylamide)
Chloromethyl Ketone 4.59 × 10⁻⁶~17x
Maleimide3.59 × 10⁻⁶~13x
Chloroethyl Ketone1.88 × 10⁻⁶~7x
Chloroacetamide7.45 × 10⁻⁷~2.8x
Acrylamide2.69 × 10⁻⁷1x

Source: Data derived from a study on covalent compound libraries. biorxiv.org

Table 2: Summary of Selected Computational Studies on Ketone-Based Inhibitors

This table outlines findings from various computational studies that have guided the design and understanding of chloromethyl ketone and related inhibitors.

Inhibitor Class / CompoundTarget EnzymeComputational Method(s)Key FindingsReference(s)
Chloromethyl Ketone (CMK)SARS-CoV 3CL ProteaseMolecular ModelingConstructed a model of the acyl-enzyme complex to understand the covalent adduct formation. nih.gov
Small Molecule InhibitorsUrokinase-type Plasminogen Activator (uPA)Structure-based Computational StudiesSuggested a binding mode for the compounds, which guided the subsequent SAR study. nih.gov
Ketone-based Covalent InhibitorsSARS CoV-1 3CLproMolecular ModelingAligned the ketone carbonyl in the oxyanion hole and fit the benzoate (B1203000) group into the P1' site. acs.org
Peptide Chloromethyl KetoneHuman Neutrophil ElastaseStructure-based Pharmacophore Modeling, Molecular DynamicsGenerated pharmacophore models from X-ray structures to define binding requirements. mdpi.com
Benzoiltyrosine-alanine-chloromethyl ketone (PClK)Cruzain (Cysteine Protease)QM/MM StudiesProposed as a good candidate inhibitor based on mechanistic studies. researchgate.net
Z-Phe-Ala-CH₂ClCathepsin BBiochemical Rate AnalysisExhibited a high second-order rate constant (45,300 M⁻¹s⁻¹), indicating strong reactivity. mdpi.com

Source: Compiled from various research articles on inhibitor design. nih.govacs.orgmdpi.comresearchgate.netnih.govmdpi.com

Biochemical and Cellular Research Applications of Z L Val Chloromethylketone

Applications in Enzyme Kinetics and Mechanism Elucidation

The ability of Z-L-Val-chloromethylketone to irreversibly bind to the active site of specific proteases allows researchers to investigate the fundamental aspects of enzyme function, including catalytic mechanisms and substrate recognition. lsuhsc.edulibretexts.orgrsc.org

This compound serves as a powerful probe for elucidating the catalytic mechanisms of proteases, particularly cysteine proteases like papain and calpains. nih.govgoogle.comgoogle.com By covalently modifying a crucial amino acid in the active site, the inhibitor effectively "freezes" the enzyme in a state that is closely related to the enzyme-substrate complex. nih.gov

Research on papain using chloromethyl ketone analogues has provided a clear picture of how substrates bind within the active site groove. nih.gov X-ray diffraction studies of the inhibitor-bound enzyme revealed that the carbonyl oxygen of the inhibitor's P1 residue is positioned near potential hydrogen-bond donating groups, namely the backbone NH of cysteine-25 and the NH2 of glutamine-19. nih.gov This stable, covalently bound structure allows for the detailed mapping of the interactions that stabilize the transition state during catalysis, such as the formation of the tetrahedral intermediate. nih.gov The specificity of papain for substrates with a hydrophobic side chain at the P2 position is explained by the presence of valine residues 133 and 157, which form a hydrophobic pocket. nih.gov The valine in this compound is expected to interact favorably with this S2 subsite, guiding the inhibitor to its target.

The irreversible nature of the inhibition allows researchers to go beyond traditional kinetic measurements (Km, Vmax) and apply techniques like mass spectrometry to identify the specific amino acid residue that has been alkylated by the chloromethyl ketone, thus confirming its role in the catalytic machinery. researchgate.net

Active-site-directed affinity labeling is a technique used to identify, quantify, and characterize specific enzymes within complex biological mixtures. smolecule.comnih.govsemanticscholar.org this compound is well-suited for this application due to its two key features: a peptide-based recognition motif (Z-L-Val) and a reactive covalent-binding group (chloromethyl ketone). smolecule.com

The process involves the inhibitor's peptide portion selectively guiding it to the substrate-binding pocket of a target protease. nih.gov Once positioned, the electrophilic chloromethyl ketone group reacts with a nearby nucleophilic residue in the active site, forming a permanent covalent bond. nih.govresearchgate.net This "labels" the active enzyme. If the inhibitor is tagged with a reporter group, such as a radioisotope or a biotin (B1667282) molecule, the labeled protease can be easily detected and quantified via methods like autoradiography or streptavidin blotting. nih.gov

This technique is instrumental in:

Identifying unknown proteases: By using a specific peptidyl chloromethyl ketone, researchers can "fish out" and subsequently identify proteases with corresponding specificity from a cell lysate. nih.gov

Characterizing enzyme specificity: A panel of different peptidyl chloromethyl ketones can be used to profile the substrate preferences of a newly discovered protease.

Quantifying active enzyme: Unlike methods that measure total enzyme protein, affinity labeling specifically targets catalytically active enzymes, providing a more accurate measure of functional protease levels in a sample.

Target Protease FamilyMechanism of ActionResearch Application
Cysteine Proteases (e.g., Calpains, Papain) The peptide moiety (Z-L-Val) directs the inhibitor to the active site. The chloromethyl ketone group then forms an irreversible covalent thioether bond with the active site cysteine residue. nih.govnih.govUsed to study substrate binding, elucidate catalytic mechanisms through structural analysis of the inhibited enzyme, and identify active proteases in cell lysates. google.comnih.govchemsrc.com
Serine Proteases (e.g., Neutrophil Elastase) While primarily targeting cysteine proteases, chloromethyl ketones can also inhibit serine proteases by alkylating the active site histidine residue. The peptide sequence determines specificity. researchgate.netplos.orgUsed to identify the role of specific serine proteases in cellular processes by selectively inhibiting their activity. plos.orgwustl.edu
Autophagy-related Proteases (e.g., ATG4B) The inhibitor irreversibly alkylates the active site cysteine of ATG4B, blocking its ability to process LC3 protein, a key step in autophagosome formation. researchgate.netServes as a chemical tool to probe the function of ATG4B in the regulation of autophagy and to study the consequences of its inhibition. researchgate.netresearchgate.net

Investigations into Cellular and Molecular Pathways

By selectively inhibiting specific proteases, this compound and its analogues serve as critical tools for dissecting complex cellular signaling cascades, including those governing cell death, recycling of cellular components, and inflammation.

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. mdpi.com Peptidyl ketone inhibitors are fundamental tools for studying the roles of these and other proteases, like calpains, in apoptotic pathways. mdpi.comnih.gov While broad-spectrum caspase inhibitors like Z-VAD-FMK are widely used, more specific inhibitors can help delineate the roles of individual proteases. unimi.itaai.org

This compound, as an inhibitor of calpains and potentially certain caspases, can be used to investigate their specific contributions to cell death signaling. google.comgoogle.com For example, researchers can apply the inhibitor to cell cultures undergoing apoptosis to determine if blocking its target protease prevents key apoptotic events, such as:

Cleavage of specific substrates: Inhibition of a specific caspase or calpain would prevent the cleavage of its downstream targets, which can be monitored by western blot.

Mitochondrial dysfunction: Some proteases are involved in pathways leading to the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. nih.gov

Execution of cell death: By observing whether the inhibitor rescues cells from death, researchers can establish the necessity of the target protease for the completion of the apoptotic program. aai.org

In one study, the broad-spectrum inhibitor Z-VAD-fmk was shown to completely suppress CD95-induced death of astrocytes, demonstrating the critical role of caspases in this process. aai.org The use of more selective inhibitors helps to pinpoint which specific caspases or other proteases are at the top of the signaling cascade.

Study AreaCell/System ModelKey Finding with InhibitorReference
Astrocyte Apoptosis Human AstrocytesThe broad caspase inhibitor z-VAD-fmk protected astrocytes from CD95-mediated killing, confirming that cell death proceeds via a caspase-dependent pathway. aai.org aai.org
Neuronal Apoptosis Cortical Neuron CulturesPeroxynitrite-induced apoptosis was blocked by caspase inhibitors, indicating that caspases are downstream effectors in this neurotoxic pathway. nih.gov nih.gov
Jurkat T Cell Apoptosis Jurkat T CellsThe caspase inhibitor z-VAD-FMK was shown to block apoptosis induced by another chemical agent, confirming the involvement of the caspase cascade. researchgate.net researchgate.net
Ischemic Injury Rodent ModelsThe caspase inhibitor Z-Val-Ala-Asp(OMe)-CH2F was found to protect neurons from ischemic injury, highlighting the therapeutic potential of targeting apoptosis. unimi.it unimi.it

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins, and it relies on the activity of specific cysteine proteases, notably the ATG4 family. researchgate.net Peptidyl chloromethyl ketones have emerged as crucial chemical probes for studying this pathway.

Research has shown that Z-L-Phe-chloromethyl ketone, a close analogue of this compound, is an irreversible inhibitor of ATG4B. researchgate.net ATG4B's function is to cleave the precursor protein pro-LC3 to its active form, LC3-I, and to later deconjugate LC3-II from the autophagosome membrane. Both steps are essential for the proper progression of autophagy. By irreversibly alkylating the active site of ATG4B, the inhibitor traps the enzyme and prevents it from processing LC3. researchgate.net This blockade allows researchers to study the consequences of autophagy inhibition and to confirm the role of ATG4B in specific cellular contexts. Other related fluoromethyl ketone (FMK) inhibitors have also been used to inhibit ATG4B and investigate its role in cancer cell survival. researchgate.net

Neutrophils are key cells of the innate immune system that contain a powerful arsenal (B13267) of serine proteases, such as neutrophil elastase, which are crucial for host defense but can also cause tissue damage during chronic inflammation. plos.orge-mjm.orgnih.gov Peptidyl chloromethyl ketones with appropriate specificity are used to inhibit these proteases and study their function. wustl.edufrontiersin.org

Using such specific inhibitors allows scientists to dissect the precise role of neutrophil elastase in various aspects of inflammation and immunity, including:

Degradation of extracellular matrix proteins.

Cleavage and activation of cytokines and chemokines.

Formation of neutrophil extracellular traps (NETs). nih.gov

Killing of phagocytosed pathogens. nih.gov

Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. thno.org The activation of NF-κB is a tightly controlled process, and its dysregulation is associated with various inflammatory diseases and cancers. Peptidyl chloromethyl ketones have been investigated as modulators of this critical signaling pathway.

Research has shown that certain serine protease inhibitors, including peptidyl chloromethyl ketones, can suppress the activation of NF-κB. aai.org For instance, N-α-tosyl-l-phenylalanyl chloromethyl ketone (TPCK), a well-studied chloromethyl ketone, has been reported to inhibit NF-κB activation by targeting specific cysteine residues on components of the signaling pathway, such as the IκB kinase β (IKKβ) subunit and the p65/RelA subunit of NF-κB. researchgate.net This interaction prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes. aai.orgresearchgate.net

The mechanism often involves the alkylation of critical nucleophiles within the signaling proteins by the reactive chloromethyl ketone group. researchgate.net While much of the specific research has utilized TPCK, the findings highlight a broader mechanism by which peptidyl chloromethyl ketones, including potentially this compound, can be used as chemical tools to investigate and modulate the NF-κB signaling cascade in cellular studies. researchgate.netsemanticscholar.org The ability to inhibit this pathway allows researchers to explore the downstream consequences of NF-κB blockade in various physiological and pathological contexts.

Research on Ribosomal S6 Kinase 1 (S6K1) Inhibition

Ribosomal protein S6 kinase 1 (S6K1) is a critical enzyme in the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, protein synthesis, and metabolism. nih.govmdpi.com Dysregulation of S6K1 activity has been implicated in numerous diseases, including cancer and diabetes, making it a significant target for therapeutic research. nih.govmdpi.com S6K1 activation is driven by phosphorylation, and its substrates include several key components of the translational machinery, such as the 40S ribosomal protein S6 (RPS6). nih.gov

Inhibition of S6K1 is a key strategy for understanding its function and for potential therapeutic intervention. Researchers have developed and utilized various small-molecule inhibitors to probe the kinase's role in cellular processes. nih.govresearchgate.net For example, the inhibitor PF-4708671 has been used to demonstrate that reducing S6K1 activity can diminish the phosphorylation of its substrate, rpS6, and can offer protection against cell death in neuronal models of ischemia. researchgate.net The development of potent and selective S6K1 inhibitors is an active area of drug discovery, often employing high-throughput screening and structure-based drug design to identify novel chemical scaffolds. nih.gov

Recent studies have also identified that S6K1 activity can be regulated by covalent modifications, such as CoAlation on a cysteine residue within the kinase activation loop, which inhibits its function. mdpi.com This finding suggests that developing covalent inhibitors targeting specific residues could be a viable strategy. While the direct inhibition of S6K1 by this compound is not extensively documented in current literature, the study of S6K1 inhibitors is a major focus in cellular and biochemical research to unravel its complex roles in health and disease. nih.govukbiobank.ac.uk

Studies on Cell Cycle Arrest

The cell cycle is a fundamental process that governs cell division and proliferation, with checkpoints in place to ensure genomic integrity. The ability to induce cell cycle arrest is a key mechanism for controlling cell growth and is a hallmark of many anti-cancer therapies. nih.gov Research has indicated that peptidyl chloromethyl ketones can interfere with cell cycle progression.

Studies using N-alpha-tosyl-epsilon-phenylalanyl chloromethyl ketone (TPCK) have shown that it can induce cell cycle arrest, specifically in the prometaphase stage of mitosis. researchgate.net This arrest is often associated with the disruption of the mitotic spindle and the activation of the spindle assembly checkpoint, a critical surveillance mechanism that prevents chromosomal missegregation. researchgate.netelifesciences.org The pro-apoptotic effects of TPCK have been linked, in part, to its ability to inhibit transcription by targeting RNA polymerase II, which can subsequently trigger cell cycle arrest and cell death. researchgate.net

Furthermore, the induction of cell cycle arrest by chemical inhibitors is a widely used technique to study the molecular machinery governing cell division. nih.gov For instance, depleting key mitotic proteins or using antimitotic drugs can provoke a prolonged mitotic arrest. nih.gov This arrested state allows researchers to investigate the cellular responses to mitotic stress, including the potential for DNA damage accumulation. nih.gov While these studies often use various chemical agents, the findings with TPCK suggest that chloromethyl ketones like this compound can serve as valuable research tools for investigating the mechanisms of mitotic progression and arrest. researchgate.net

Advanced Research Methodologies Utilizing Chloromethyl Ketones

The unique chemical properties of the chloromethyl ketone moiety have made it a valuable functional group in the development of advanced chemical biology tools. These tools are designed to probe protein function and identify molecular targets in complex biological systems.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of entire enzyme families directly in native biological systems. nih.govresearchgate.net Unlike traditional methods that measure protein abundance, ABPP utilizes chemical probes, known as activity-based probes (ABPs), that covalently bind to the active site of enzymes in an activity-dependent manner. nih.govchemrxiv.org This allows for the specific labeling and subsequent identification of catalytically active enzymes within a complex proteome. nih.gov

Chloromethyl ketones (CMKs) are frequently incorporated into ABPs as the reactive group, or "warhead," that forms a covalent bond with a nucleophilic residue in the enzyme's active site. nih.govresearchgate.net These probes are highly versatile and have been designed to target various protease families, including serine and cysteine proteases. nih.govresearchgate.net An ABP typically consists of three components: the reactive CMK warhead, a linker, and a reporter tag (e.g., biotin or a fluorophore) that enables detection and enrichment of the labeled proteins. chemrxiv.org ABPP has been instrumental in discovering novel enzyme functions, identifying biomarkers, and profiling enzyme activity in healthy versus diseased states. nih.gov

Chemoproteomics for Target Identification in Complex Biological Systems

Chemoproteomics combines chemical probes with mass spectrometry-based proteomics to systematically identify protein targets of small molecules on a proteome-wide scale. rsc.orgescholarship.org This approach is crucial for understanding the mechanism of action of drugs and bioactive compounds. Chloromethyl ketones are a prominent class of reactive electrophiles used in this methodology. sciencecast.orgbiorxiv.org

A common strategy involves combining phenotypic screening of a covalent compound library with competitive ABPP for target deconvolution. biorxiv.orgresearchgate.net In this workflow, a hit compound, often containing a chloromethyl ketone warhead, is identified from a screen that measures a specific cellular phenotype (e.g., antibacterial activity). sciencecast.orgresearchgate.net To identify its molecular targets, the compound is used in a competitive assay against a broad-spectrum, tagged ABP. Proteins that show reduced labeling by the tagged probe in the presence of the hit compound are identified as its specific targets. biorxiv.org This powerful combination enables the rapid identification of both lead compounds and their novel, druggable targets directly in their native biological context. sciencecast.orgresearchgate.net

Use in Cell-Based Assays to Investigate Biological Activities

Cell-based assays are fundamental tools in biomedical research and drug discovery, providing a physiologically relevant context to evaluate the effects of chemical compounds on cellular processes. contractlaboratory.com These assays are used to measure a wide range of biological activities, including cell viability, proliferation, signaling pathway modulation, and enzyme activity. contractlaboratory.com

Chloromethyl ketone-containing compounds and probes are frequently employed in these assays to investigate cellular functions. researchgate.net Because of their cell permeability, these probes can be applied directly to live cells ("in situ") to label and profile the activity of target enzymes within their natural environment. researchgate.netnih.gov For example, fluorescently-labeled chloromethyl ketone probes can be used in high-content imaging assays to visualize the activity and localization of specific proteases. nih.gov Furthermore, cell-based assays using chloromethyl ketones as inhibitors help to validate the cellular function of a target protein; by observing the phenotypic consequences of inhibiting a specific enzyme, researchers can confirm its role in a given biological pathway. contractlaboratory.comscispace.com

Methodology Description Role of Chloromethyl Ketone Key Applications
Activity-Based Protein Profiling (ABPP) A technique using chemical probes to label and identify active enzymes in complex proteomes. nih.govServes as a covalent "warhead" in the activity-based probe to irreversibly bind to the enzyme's active site. chemrxiv.orgFunctional enzyme discovery, biomarker identification, comparative profiling of enzyme activity in health and disease. nih.gov
Chemoproteomics The use of chemical tools and proteomics to identify the protein targets of small molecules on a proteome-wide scale. rsc.orgActs as a reactive group in covalent ligands to identify targets through competitive profiling against tagged probes. biorxiv.orgresearchgate.netDrug target identification and validation, elucidating compound mechanism of action, discovering new druggable sites. escholarship.orgsciencecast.org
Cell-Based Assays Experiments using live cells to assess the biochemical or physiological effects of chemical compounds. contractlaboratory.comUsed as a cell-permeable inhibitor to probe enzyme function or as a reactive group in probes to monitor enzyme activity in situ. researchgate.netnih.govDrug screening, toxicity testing, target validation, investigation of cellular signaling pathways. contractlaboratory.com

Q & A

Q. How can researchers contextualize this compound’s efficacy against emerging protease targets?

  • Methodological Answer :
  • Conduct systematic reviews using databases (SciFinder, PubMed) to map protease family relevance in disease models.
  • Use citation tracking tools (Web of Science) to identify understudied applications (e.g., viral proteases).
  • Cross-reference with kinetic datasets (BRENDA, PubChem) to benchmark potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.